An In-depth Technical Guide to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine: Structure, Analysis, and Experimental Protocols
An In-depth Technical Guide to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine: Structure, Analysis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phospholipid, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, membrane biophysics, and drug development.
Chemical Structure and Properties
1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic, deuterated glycerophospholipid. Its structure consists of a glycerol (B35011) backbone where the sn-1 position is esterified with heptadecanoic acid (a saturated fatty acid with 17 carbons), the sn-2 position is esterified with palmitoleic acid (a monounsaturated fatty acid with 16 carbons), and the sn-3 position is attached to a phosphocholine (B91661) head group. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium (B1214612) atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for specific analytical applications, particularly in mass spectrometry-based quantitative studies and neutron scattering experiments.
Based on available information for similar deuterated lipids, the five deuterium atoms are located on the glycerol moiety of the molecule.
Putative Structure:
Physicochemical Properties
| Property | Value (Estimated for non-deuterated analogue) | Effect of d5 Deuteration |
| Molecular Formula | C41H78NO8P | C41H73D5NO8P |
| Molecular Weight | ~748.0 g/mol | ~753.0 g/mol (Increased by ~5 Da) |
| Physical State | Likely a waxy solid or viscous oil at room temperature. | No significant change expected. |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and alcohols (e.g., ethanol, methanol). Sparingly soluble in water. | No significant change expected. |
| LogP (Octanol/Water Partition Coefficient) | High (estimated > 8) | No significant change expected. |
Experimental Protocols
Detailed methodologies for the analysis of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine are provided below. These protocols are based on established methods for phospholipid analysis and are adapted for this specific deuterated lipid.
Lipid Extraction for Mass Spectrometry and NMR Analysis
A robust lipid extraction is critical for accurate analysis. The following protocol is a modified Bligh-Dyer method, which is widely used for the extraction of total lipids from biological samples.
Materials:
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Chloroform (CHCl3)
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Methanol (B129727) (MeOH)
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Deionized water (H2O)
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Glass centrifuge tubes with PTFE-lined caps
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Vortex mixer
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Centrifuge
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Nitrogen gas stream evaporator
Procedure:
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Sample Homogenization: For tissue samples, homogenize in a suitable buffer. For cell pellets, resuspend in phosphate-buffered saline (PBS).
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Solvent Addition: To the homogenized sample in a glass tube, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a single-phase mixture with the aqueous sample. For every 1 mL of aqueous sample, use 1 mL of chloroform and 2 mL of methanol.
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Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.
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Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial aqueous sample. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water), which will induce phase separation.
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Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to facilitate the separation of the layers. Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
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Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
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Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
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Storage: Store the dried lipid extract at -80°C until analysis.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for the identification and quantification of lipids. The following protocol outlines a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
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High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
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Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
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Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
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Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
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Gradient:
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0-2 min: 30% B
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2-12 min: Linear gradient to 100% B
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12-15 min: Hold at 100% B
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15.1-18 min: Return to 30% B and equilibrate
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Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.5 kV
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Source Temperature: 120°C
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Desolvation Temperature: 350°C
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Gas Flow Rates: Optimized for the specific instrument.
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Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.
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Precursor Ion for MS/MS: The expected m/z of the protonated molecule [M+H]+ (~754.6).
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Product Ions: Monitor for characteristic fragments, such as the phosphocholine headgroup (m/z 184.07).
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Data Analysis:
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Identify the peak corresponding to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine based on its retention time and accurate mass.
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Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum.
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For quantification, use a suitable internal standard (e.g., a commercially available deuterated phospholipid with a different chain length).
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ³¹P NMR are valuable for characterizing phospholipids.
Sample Preparation:
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Dissolve the dried lipid extract (approximately 5-10 mg) in 0.6 mL of a deuterated solvent mixture, typically CDCl₃:CD₃OD (2:1, v/v).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
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Spectrometer: 400 MHz or higher field NMR spectrometer.
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Parameters:
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Pulse Sequence: Standard 1D proton experiment.
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Number of Scans: 128 (can be adjusted based on sample concentration).
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Relaxation Delay (d1): 5 seconds.
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Acquisition Time: ~2-3 seconds.
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Expected Chemical Shifts (δ):
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Choline methyls (-N+(CH₃)₃): ~3.4 ppm (singlet).
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Glycerol backbone protons (deuterated): Signals will be absent or significantly reduced. Residual proton signals may be observed depending on the isotopic purity.
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Fatty acid acyl chain methylenes (-CH₂-): 1.2-1.6 ppm (broad multiplet).
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Fatty acid terminal methyl (-CH₃): ~0.9 ppm (triplet).
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Vinyl protons (-CH=CH-): ~5.3 ppm (multiplet).
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³¹P NMR Spectroscopy:
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Spectrometer: Same as for ¹H NMR, equipped with a phosphorus probe.
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Parameters:
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Pulse Sequence: Standard 1D phosphorus experiment with proton decoupling.
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Number of Scans: 256 or more.
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Relaxation Delay (d1): 5 seconds.
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Expected Chemical Shift (δ):
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Phosphocholine: A single peak is expected around -0.8 to -1.2 ppm (relative to 85% H₃PO₄). The exact chemical shift can be sensitive to solvent and temperature.
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Signaling Pathways and Logical Relationships
While 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic molecule primarily used as a tracer or internal standard, its non-deuterated counterpart is a component of cell membranes and can be involved in various signaling pathways upon enzymatic modification. For instance, phospholipase A2 (PLA2) can hydrolyze the fatty acid at the sn-2 position, generating a lysophospholipid and a free fatty acid, both of which can act as signaling molecules.
Conclusion
This technical guide provides a foundational understanding of the deuterated phospholipid 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. The detailed experimental protocols for its extraction and analysis by mass spectrometry and NMR spectroscopy offer practical guidance for researchers. The inclusion of workflow diagrams and a simplified signaling pathway illustrates its analytical applications and potential biological relevance. As a specialized lipid molecule, it serves as an invaluable tool in advanced lipidomic research and drug development, enabling precise quantification and structural studies of lipid metabolism and membrane dynamics.
